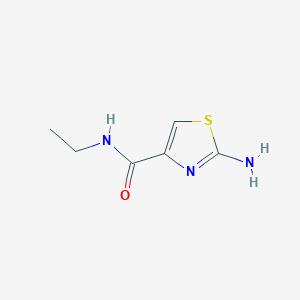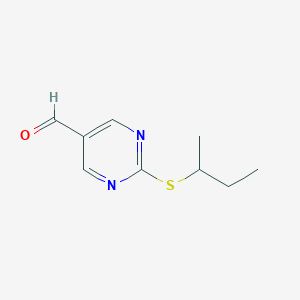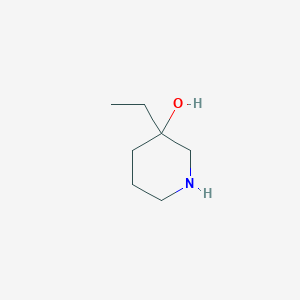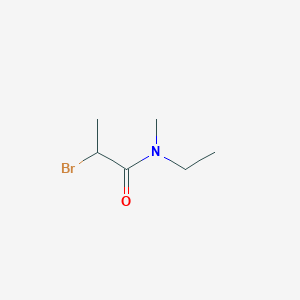![molecular formula C22H23FN2O4 B1520605 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1214844-54-8](/img/structure/B1520605.png)
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can be determined experimentally or predicted based on the compound’s structure and reactivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.).Applications De Recherche Scientifique
Supramolecular Arrangements and Fluorination Effects
- Research into the fluorination of cyclohexane-5-spirohydantoin derivatives has shown that fluorination can significantly affect the supramolecular outcomes of these compounds. The introduction of fluorine atoms leads to changes in intermolecular interactions, such as hydrogen bonding, C–H⋯π, and C–H⋯F interactions, which in turn affect the molecular architecture and potentially the bioactivity of these compounds. These findings could have implications for the design of new pharmaceuticals with improved efficacy and reduced side effects (Simić et al., 2021).
Laser Flash Photolysis Studies
- Studies on oxygen and sulfur atom transfer reactions from oxiranes and thiiranes to singlet carbenes reveal the potential of spiro compounds in facilitating or inhibiting these reactions. Such insights are crucial for understanding the chemical behavior of spiro compounds, including those similar to 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, in various reactions and could lead to the development of new synthetic methodologies or materials with unique properties (Pezacki et al., 1998).
NK2 Receptor Antagonism
- The synthesis and study of spiropiperidines as NK2 receptor antagonists highlight the potential therapeutic applications of spiro compounds in treating diseases mediated by the tachykinin NK2 receptor, such as asthma and irritable bowel syndrome. Spiro compounds that act as NK2 receptor antagonists could offer a new approach to treating these conditions with potentially fewer side effects (Smith et al., 1995).
Solid-Phase Synthesis Applications
- The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones demonstrates the utility of spiro compounds in the development of novel benzodiazepines. This research could be relevant for the synthesis of compounds similar to 8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, as it opens new pathways for the creation of drugs with benzodiazepine-like activity for the treatment of anxiety, insomnia, and other conditions (Lee et al., 1999).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Orientations Futures
This involves predicting or suggesting further studies or applications of the compound based on its properties and current research findings.
Please consult with a chemist or a reliable scientific database for accurate information. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
8-benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c23-18-8-4-7-17(13-18)20(26)25-19(21(27)28)15-29-22(25)9-11-24(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOXZWOIDICZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)
